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In the complex landscape of cachexia treatment, the quest for a wide therapeutic window—

maximizing efficacy while minimizing adverse effects—remains a paramount challenge for

researchers and drug developers. This guide provides a comparative analysis of the emerging

therapeutic Mifomelotide (TCMCB-07) against established and experimental treatments for

cachexia, focusing on their mechanisms of action, clinical efficacy, and safety profiles.

Cachexia, a multifactorial syndrome characterized by severe muscle wasting, anorexia, and

systemic inflammation, significantly impacts patient quality of life and survival.[1] Current

therapeutic strategies are diverse, targeting different aspects of this complex pathophysiology.

This guide will delve into the preclinical and clinical data of key treatment modalities to offer a

clear perspective on their relative therapeutic windows.

A New Frontier: Mifomelotide (TCMCB-07)
Mifomelatide, an experimental peptide, is a potent antagonist of the melanocortin-4 receptor

(MC4R).[2][3] The rationale for its use in cachexia stems from the role of the central

melanocortin system in regulating appetite and energy expenditure.[2] By blocking MC4R,

Mifomelatide aims to reduce the catabolic signals that drive muscle wasting and restore

appetite.[2]

Preclinical studies in models of cancer- and kidney disease-related cachexia have shown that

Mifomelatide can preserve lean body mass, improve fat mass retention, and increase food
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intake.[2][3] Notably, it has also been shown to reduce hypothalamic inflammation, a key driver

of the cachectic state.[2][3] A significant advantage of Mifomelatide is its ability to penetrate the

blood-brain barrier and its oral activity, offering a more practical administration route compared

to injectable peptides.[2][4] Phase 1 clinical trials have demonstrated good safety and

tolerability, with promising signals of efficacy, including improved appetite and preservation of

lean and fat mass.[4][5] A Phase 2 trial in patients with stage IV colorectal cancer is currently

underway to further evaluate its efficacy in preventing weight loss during chemotherapy.[4][5]

Established and Investigational Cachexia Therapies:
A Comparative Overview
To benchmark the therapeutic potential of Mifomelatide, it is essential to compare it with other

prominent cachexia treatments. The following sections provide an overview of these

alternatives, with quantitative data summarized in the tables below.

Ghrelin Receptor Agonists: Anamorelin
Ghrelin is a gut hormone that stimulates appetite and growth hormone secretion.[6]

Anamorelin, an oral ghrelin receptor agonist, has been extensively studied for cancer-

associated cachexia.[6][7][8][9][10] Clinical trials have consistently demonstrated that

anamorelin significantly increases lean body mass and total body weight compared to placebo.

[7][9] It also shows a positive impact on patient-reported appetite.[7][8] However, its effect on

muscle strength (handgrip strength) has not been consistently demonstrated.[9] Common

adverse events include hyperglycemia and nausea.[6][10]

Progestogens: Megestrol Acetate
Megestrol acetate, a synthetic progestin, has been used for decades to stimulate appetite and

promote weight gain in patients with cancer and AIDS-related cachexia.[11][12][13][14] While it

can lead to an increase in body weight, this is primarily due to an increase in fat mass and fluid

retention, with minimal impact on lean body mass.[11][13] A meta-analysis has shown a dose-

dependent effect on weight gain.[15] Its use is associated with a risk of thromboembolic events,

adrenal suppression, and hyperglycemia.[16] Furthermore, meta-analyses have not

consistently shown an improvement in quality of life.[14][17]

Anabolic Steroids: Testosterone and Nandrolone
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Anabolic steroids like testosterone and its derivatives (e.g., nandrolone) aim to directly

counteract muscle wasting by promoting protein synthesis.[12][16] Studies have shown that

testosterone therapy can increase lean body mass in cachectic patients.[18][19][20] However,

the therapeutic window is narrowed by a range of potential side effects, including virilization in

women, cardiovascular problems, and the potential for stimulating hormone-sensitive tumors.

[16] A clinical trial of nandrolone in combination with dexamethasone did not show a significant

improvement in nutritional parameters or quality of life compared to dexamethasone alone over

a 30-day period.[21][22][23]

Beta-Blockers: Espindolol and Carvedilol
The rationale for using beta-blockers in cachexia is to counteract the metabolic stress and

increased energy expenditure driven by the sympathetic nervous system.[24][25] Espindolol, a

non-selective beta-blocker with partial beta-2 receptor agonist activity, has shown promise in a

Phase II trial by reversing weight loss and increasing fat-free mass and handgrip strength in

patients with non-small cell lung cancer and colorectal cancer.[24][26][27][28][29] Carvedilol

has also been shown to attenuate weight loss and promote weight gain in patients with cardiac

cachexia.[25][30] A notable side effect of high-dose espindolol is dyspnea.[26]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Systemic inflammation is a cornerstone of cachexia pathophysiology.[31][32][33][34] NSAIDs,

such as ibuprofen and celecoxib, have been investigated for their potential to mitigate

inflammation-driven muscle wasting.[31][32][33][34] However, the evidence for their efficacy in

improving weight and muscle mass is largely insufficient and inconsistent, with many studies

being small and at high risk of bias.[31][32][33][34] While some studies suggest a potential for

weight improvement, there is not enough robust data to recommend their routine use for

treating cachexia.[35]

Quantitative Comparison of Cachexia Treatments
The following tables summarize the quantitative data from clinical trials of various cachexia

treatments.

Table 1: Efficacy of Cachexia Treatments on Body Composition and Strength
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Treatment
Class

Drug
Change in
Lean Body
Mass (LBM)

Change in
Total Body
Weight (TBW)

Change in
Handgrip
Strength
(HGS)

MC4R

Antagonist

Mifomelatide

(TCMCB-07)

Preclinical:

Preservation of

LBM[2][3]

Preclinical:

Attenuation of

weight loss[2][3]

Data not

available

Ghrelin Agonist Anamorelin

Significant

increase vs.

placebo (MD

~1.06 kg)[9]

Significant

increase vs.

placebo (MD

~1.73 kg)[9]

No significant

difference vs.

placebo[9]

Progestogen
Megestrol

Acetate

Minimal to no

significant

increase[13]

Significant

increase vs.

placebo (MD

~2.25 kg),

primarily fat

mass[14]

Data not

available

Anabolic Steroid Testosterone

Significant

increase vs.

placebo (~3.2%

increase)[19][20]

Modest

increase[18]

Data not

available

Beta-Blocker
Espindolol (10

mg bd)

Significant

increase vs.

placebo[26][28]

Significant

increase vs.

placebo (+0.54

kg/4 weeks)[26]

[28]

Significant

improvement vs.

placebo[24][26]

[28]

Beta-Blocker Carvedilol
Data not

available

37% more likely

to have

significant weight

gain (≥5%) vs.

placebo[25][30]

Data not

available

NSAID Ibuprofen Data not

available

Significant

improvement in

one study (Δ 2.5

Data not

available
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kg at 6 weeks)

[35]

MD: Mean Difference; bd: twice daily

Table 2: Safety and Tolerability Profile of Cachexia Treatments

Treatment Class Drug Common Adverse Events

MC4R Antagonist Mifomelatide (TCMCB-07)
Phase 1: Grade 1 or 2 injection

site reactions[4]

Ghrelin Agonist Anamorelin

Hyperglycemia, nausea,

constipation, peripheral

edema[6][8][10]

Progestogen Megestrol Acetate

Thromboembolic events,

adrenal suppression,

hyperglycemia, headache,

nausea[16][17]

Anabolic Steroid Testosterone

Virilization in women,

cardiovascular issues,

potential for tumor

stimulation[16]

Beta-Blocker Espindolol (10 mg bd)
Dyspnea (19.1% vs 3.2% in

placebo)[26]

Beta-Blocker Carvedilol
Generally well-tolerated in

heart failure patients[25][30]

NSAID Ibuprofen/Celecoxib

Gastrointestinal issues,

potential cardiovascular risks

(Celecoxib)[31][35]
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A brief overview of the methodologies used in the cited experiments is provided below to aid in

the interpretation of the presented data.

Measurement of Lean Body Mass (LBM) and Body
Composition

Dual-Energy X-ray Absorptiometry (DXA): This is a gold-standard method for assessing body

composition, providing estimates of bone mineral content, fat mass, and lean body mass. It

is a non-invasive technique that uses two X-ray beams with different energy levels to

differentiate between tissues.[12][13]

Assessment of Muscle Strength
Handgrip Strength (HGS): Measured using a dynamometer, HGS is a simple, non-invasive

test that provides a reliable indication of overall muscle strength. Patients are typically asked

to squeeze the dynamometer with maximum effort, and the peak force is recorded.[24][26]

Evaluation of Appetite and Quality of Life
Visual Analogue Scale (VAS) and Numerical Rating Scale (NRS): These are commonly used

to assess subjective symptoms like appetite. Patients rate their appetite on a scale, typically

from 0 (no appetite) to 10 or 100 (best possible appetite).[36][37]

Functional Assessment of Anorexia/Cachexia Therapy (FAACT): This is a validated

questionnaire specifically designed to assess quality of life in patients with anorexia and

cachexia. It includes subscales for physical, social/family, emotional, and functional well-

being, as well as an anorexia/cachexia subscale.[38]

European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire

(EORTC QLQ-C30): A widely used questionnaire to assess the quality of life of cancer

patients, which includes items on appetite loss.[36][37]

Measurement of Inflammatory Markers
Serum Analysis: Blood samples are collected to measure the levels of key inflammatory

cytokines and acute-phase proteins. Common markers include C-reactive protein (CRP),

interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[39][40][41][42][43] Enzyme-
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linked immunosorbent assays (ELISA) or other immunoassays are typically used for

quantification.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these therapies and a

typical experimental workflow for evaluating a novel cachexia treatment.

Mifomelatide Pathway Ghrelin Agonist Pathway Anabolic Steroid Pathway Anti-inflammatory Pathway
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Caption: Signaling pathways of major cachexia treatments.
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Caption: Typical clinical trial workflow for a novel cachexia drug.

Conclusion
The therapeutic landscape for cachexia is evolving, with a shift towards targeted therapies that

address the underlying pathophysiology of the syndrome. Mifomelatide, with its novel

mechanism of action targeting the central melanocortin system, presents a promising

approach. Its preclinical data suggest a favorable therapeutic window, with the potential to

improve both anabolic and appetite-related aspects of cachexia while mitigating central

inflammation.

In comparison, existing treatments have limitations. Ghrelin agonists like anamorelin effectively

increase lean body mass and appetite but have a less consistent impact on muscle function.

Megestrol acetate's effect is primarily on fat mass and is associated with significant safety

concerns. Anabolic steroids offer direct muscle-building effects but carry a substantial risk of

adverse events. Beta-blockers and NSAIDs represent interesting approaches targeting the
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metabolic and inflammatory components of cachexia, respectively, but require further

validation.

As clinical development of Mifomelatide progresses, a clearer picture of its therapeutic window

in humans will emerge. For researchers and drug developers, the comparative data presented

here underscore the importance of a multi-faceted approach to treating cachexia and highlight

the potential of novel, targeted therapies to improve patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Safety of TCMCB07, a melanocortin-4 antagonist peptide, in dogs with naturally occurring
cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

2. swolverine.com [swolverine.com]

3. Melanocortin-4 receptor antagonist TCMCB07 ameliorates cancer- and chronic kidney
disease–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]

4. targetedonc.com [targetedonc.com]

5. curetoday.com [curetoday.com]

6. society-scwd.org [society-scwd.org]

7. Efficacy and safety of anamorelin in patients with cancer cachexia: Post-hoc subgroup
analyses of a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

8. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with
cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

9. The efficacy and safety of anamorelin for patients with cancer-related anorexia/cachexia
syndrome: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Real‐world safety and effectiveness of anamorelin for cancer cachexia: Interim analysis
of post‐marketing surveillance in Japan - PMC [pmc.ncbi.nlm.nih.gov]

11. The effect of megestrol acetate on anorexia, weight loss and cachexia in cancer and
AIDS patients (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12371292?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/37897303/
https://pubmed.ncbi.nlm.nih.gov/37897303/
https://swolverine.com/blogs/blog/mifomelatide-tcmcb-07-targeting-cachexia-and-muscle-wasting
https://pmc.ncbi.nlm.nih.gov/articles/PMC7456235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7456235/
https://www.targetedonc.com/view/tcmcb07-enters-phase-2-for-weight-loss-in-stage-iv-colorectal-cancer
https://www.curetoday.com/view/first-patient-with-colon-cancer-dosed-in-a-phase-2-study-of-tcmcb07
https://society-scwd.org/efficacy-and-safety-of-anamorelin-for-cancer-cachexia-in-patients-with-unresectable-or-recurrent-gastric-cancer-a-multicentre-open-label-randomised-controlled-trial/
https://pubmed.ncbi.nlm.nih.gov/36394148/
https://pubmed.ncbi.nlm.nih.gov/36394148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303784/
https://pubmed.ncbi.nlm.nih.gov/37709824/
https://pubmed.ncbi.nlm.nih.gov/37709824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11063721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11063721/
https://pubmed.ncbi.nlm.nih.gov/9066597/
https://pubmed.ncbi.nlm.nih.gov/9066597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Update on clinical trials of growth factors and anabolic steroids in cachexia and wasting1
- PMC [pmc.ncbi.nlm.nih.gov]

13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

14. Megestrol acetate for cachexia–anorexia syndrome. A systematic review - PMC
[pmc.ncbi.nlm.nih.gov]

15. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

16. Breakthrough in cachexia treatment through a novel selective androgen receptor
modulator?! - PMC [pmc.ncbi.nlm.nih.gov]

17. mdpi.com [mdpi.com]

18. Testosterone Replacement Therapy in Patients with Cachexia: A Contemporary Review
of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

19. A randomized trial of adjunct testosterone for cancer‐related muscle loss in men and
women - PMC [pmc.ncbi.nlm.nih.gov]

20. Testosterone effective in combating cachexia in cancer patients - Juta MedicalBrief
[medicalbrief.co.za]

21. Effect of nandrolone in the treatment of cancer cachexia | International Journal of
Development Research (IJDR) [journalijdr.com]

22. journalijdr.com [journalijdr.com]

23. go.drugbank.com [go.drugbank.com]

24. ACT‐ONE ‐ ACTION at last on cancer cachexia by adapting a novel action beta‐blocker -
PMC [pmc.ncbi.nlm.nih.gov]

25. Effect of beta-adrenergic blockade with carvedilol on cachexia in severe chronic heart
failure: results from the COPERNICUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

26. Espindolol for the treatment and prevention of cachexia in patients with stage III/IV non-
small cell lung cancer or colorectal cancer: a randomized, double-blind, placebo-controlled,
international multicentre phase II study (the ACT-ONE trial) - PubMed
[pubmed.ncbi.nlm.nih.gov]

27. researchgate.net [researchgate.net]

28. researchgate.net [researchgate.net]

29. Cachexia development enters new phase – Numedicus [numedicus.co.uk]

30. Effect of beta‐adrenergic blockade with carvedilol on cachexia in severe chronic heart
failure: results from the COPERNICUS trial - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2844687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2844687/
https://mayoclinic.elsevierpure.com/en/publications/body-composition-changes-in-patients-who-gain-weight-while-receiv/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5989756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5989756/
https://onlinelibrary.wiley.com/doi/10.1002/jcsm.13500
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177042/
https://www.mdpi.com/2077-0383/11/13/3756
https://pmc.ncbi.nlm.nih.gov/articles/PMC11687421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11687421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5989774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5989774/
https://www.medicalbrief.co.za/testosterone-effective-combating-cachexia-cancer-patients/
https://www.medicalbrief.co.za/testosterone-effective-combating-cachexia-cancer-patients/
https://www.journalijdr.com/effect-nandrolone-treatment-cancer-cachexia
https://www.journalijdr.com/effect-nandrolone-treatment-cancer-cachexia
https://www.journalijdr.com/sites/default/files/issue-pdf/26175.pdf
https://go.drugbank.com/drugs/DB08804/clinical_trials?conditions=DBCOND0161448&purpose=supportive_care&status=completed
https://pmc.ncbi.nlm.nih.gov/articles/PMC5011815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5011815/
https://pubmed.ncbi.nlm.nih.gov/28244261/
https://pubmed.ncbi.nlm.nih.gov/28244261/
https://pubmed.ncbi.nlm.nih.gov/27386169/
https://pubmed.ncbi.nlm.nih.gov/27386169/
https://pubmed.ncbi.nlm.nih.gov/27386169/
https://pubmed.ncbi.nlm.nih.gov/27386169/
https://www.researchgate.net/publication/305925950_ACT-ONE_-_ACTION_at_last_on_cancer_cachexia_by_adapting_a_novel_action_beta-blocker
https://www.researchgate.net/publication/304709875_Espindolol_for_the_treatment_and_prevention_of_cachexia_in_patients_with_stage_IIIIV_non-small_cell_lung_cancer_or_colorectal_cancer_a_randomized_double-blind_placebo-controlled_international_multicen
https://www.numedicus.co.uk/2017/07/18/cachexia-development-enters-new-phase/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5566644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5566644/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


31. Non‐steroidal anti‐inflammatory drugs for treatment of cancer cachexia: A systematic
review - PMC [pmc.ncbi.nlm.nih.gov]

32. Non-steroidal anti-inflammatory drugs for treatment of cancer cachexia: A systematic
review - PubMed [pubmed.ncbi.nlm.nih.gov]

33. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

34. researchgate.net [researchgate.net]

35. tandfonline.com [tandfonline.com]

36. Appetite and dietary intake endpoints in cancer cachexia clinical trials: Systematic
Review 2 of the cachexia endpoints series - PMC [pmc.ncbi.nlm.nih.gov]

37. Appetite and dietary intake endpoints in cancer cachexia clinical trials: Systematic
Review 2 of the cachexia endpoints series - PubMed [pubmed.ncbi.nlm.nih.gov]

38. Measuring cachexia—diagnostic criteria - Dev - Annals of Palliative Medicine
[apm.amegroups.org]

39. mdpi.com [mdpi.com]

40. Frontiers | The impact of inflammation and acute phase activation in cancer cachexia
[frontiersin.org]

41. mdpi.com [mdpi.com]

42. researchgate.net [researchgate.net]

43. Relationships of emerging biomarkers of cancer cachexia with quality of life, appetite,
and cachexia - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Therapeutic Window in Cachexia: A Comparative
Analysis of Mifomelotide and Other Treatments]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12371292#benchmarking-the-
therapeutic-window-of-mifomelatide-against-other-cachexia-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10751445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10751445/
https://pubmed.ncbi.nlm.nih.gov/37750475/
https://pubmed.ncbi.nlm.nih.gov/37750475/
https://discovery.ucl.ac.uk/id/eprint/10181360/1/J%20cachexia%20sarcopenia%20muscle%20-%202023%20-%20Bowers%20-%20Non%25E2%2580%2590steroidal%20anti%25E2%2580%2590inflammatory%20drugs%20for%20treatment%20of%20cancer%20cachexia%20%20A.pdf
https://www.researchgate.net/publication/374218242_Non-steroidal_anti-inflammatory_drugs_for_treatment_of_cancer_cachexia_A_systematic_review
https://www.tandfonline.com/doi/full/10.3109/0284186X.2012.724536
https://pmc.ncbi.nlm.nih.gov/articles/PMC10995275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10995275/
https://pubmed.ncbi.nlm.nih.gov/38343065/
https://pubmed.ncbi.nlm.nih.gov/38343065/
https://apm.amegroups.org/article/view/21146/html
https://apm.amegroups.org/article/view/21146/html
https://www.mdpi.com/1422-0067/22/9/4501
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1207746/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1207746/full
https://www.mdpi.com/1422-0067/25/22/11945
https://www.researchgate.net/figure/Inflammatory-markers-in-a-cancer-cachexia-model-with-Lewis-lung-carcinoma-LLC-implanted_fig4_386156789
https://pmc.ncbi.nlm.nih.gov/articles/PMC11093781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11093781/
https://www.benchchem.com/product/b12371292#benchmarking-the-therapeutic-window-of-mifomelatide-against-other-cachexia-treatments
https://www.benchchem.com/product/b12371292#benchmarking-the-therapeutic-window-of-mifomelatide-against-other-cachexia-treatments
https://www.benchchem.com/product/b12371292#benchmarking-the-therapeutic-window-of-mifomelatide-against-other-cachexia-treatments
https://www.benchchem.com/product/b12371292#benchmarking-the-therapeutic-window-of-mifomelatide-against-other-cachexia-treatments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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